2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C13H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired acetamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient mixing to facilitate the reaction. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-4-11-8-6-7-10(3)13(11)14-12(15)9-16-5-2/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
InChI Key |
HCHCXKREIBORAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COCC)C |
Origin of Product |
United States |
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